Kv1.5 Inhibitory Potency: Fluorophenyl vs. Unsubstituted Phenyl Sulfonamide
In the patent family WO2012069503A1, heteroarylsulfonamides containing a 4-fluorophenylsulfonyl substituent consistently exhibited Kv1.5 inhibitory IC50 values in the sub-micromolar range, whereas the corresponding unsubstituted phenylsulfonyl analog (CAS 923087-26-7) was consistently less potent by a factor of 3- to 10-fold across multiple assay formats [1]. Direct comparison of the 4-fluorophenyl derivative (target compound) against its phenyl analog in a fluorescence-based membrane potential assay using HEK293 cells stably expressing human Kv1.5 channels revealed IC50 values of 0.45 µM and 2.1 µM, respectively, representing a 4.7-fold potency advantage conferred solely by the 4-fluoro substituent [1].
| Evidence Dimension | Kv1.5 channel inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.45 µM |
| Comparator Or Baseline | 4-(Phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide (CAS 923087-26-7): IC50 = 2.1 µM |
| Quantified Difference | 4.7-fold lower IC50 for the 4-fluorophenyl analog |
| Conditions | HEK293 cells stably expressing human Kv1.5; fluorescence-based membrane potential assay (FLIPR) |
Why This Matters
A 4.7-fold improvement in potency translates directly to lower compound consumption in cell-based screens and reduced likelihood of off-target effects at higher concentrations, making the 4-fluorophenyl analog the rational choice for ion-channel-focused procurement.
- [1] Dupont-Passelaigue E, Le Roy I, Pignier C. Derivatives of heteroarylsulfonamides, their preparation and their application in human therapy. WO2012069503A1. Example 12 and Table 2. View Source
